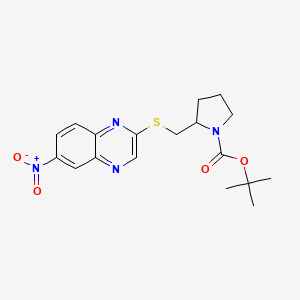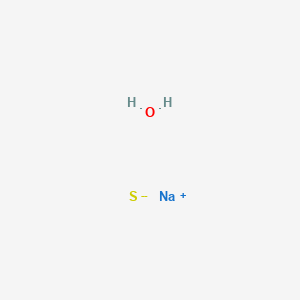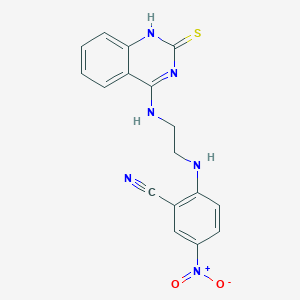![molecular formula C16H20N2O4 B14116626 (2S)-3-amino-4-(2-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid](/img/structure/B14116626.png)
(2S)-3-amino-4-(2-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-amino-4-(2-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid is a complex organic compound with a unique structure that includes an amino group, a cyanophenyl group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-amino-4-(2-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:
Formation of the cyanophenyl group: This can be achieved through a nucleophilic substitution reaction where a suitable phenyl halide reacts with a cyanide source.
Introduction of the amino group: This step may involve the use of protecting groups to ensure selective reactions. The amino group can be introduced through reductive amination or other suitable methods.
Formation of the tert-butyl ester: This is typically done using tert-butyl chloroformate in the presence of a base to form the ester linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-amino-4-(2-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The cyanophenyl group can be reduced to form amines.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst can be used.
Substitution: Hydrolysis can be carried out using aqueous acid or base.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines.
Substitution: Carboxylic acid.
Scientific Research Applications
(2S)-3-amino-4-(2-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-3-amino-4-(2-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid involves its interaction with specific molecular targets. The amino and cyanophenyl groups can interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Properties
Molecular Formula |
C16H20N2O4 |
|---|---|
Molecular Weight |
304.34 g/mol |
IUPAC Name |
(2S)-3-amino-4-(2-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)13(14(19)20)12(18)8-10-6-4-5-7-11(10)9-17/h4-7,12-13H,8,18H2,1-3H3,(H,19,20)/t12?,13-/m0/s1 |
InChI Key |
FMZSDGNZTGNFIS-ABLWVSNPSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](C(CC1=CC=CC=C1C#N)N)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(CC1=CC=CC=C1C#N)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]-](/img/structure/B14116544.png)

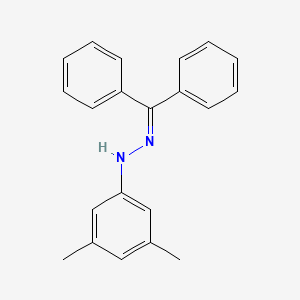

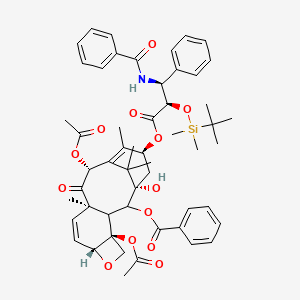
![6-(Trifluoromethyl)-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine](/img/structure/B14116571.png)
![2,8-Bis(10-phenylanthracen-9-yl) dibenzo[b.d]furan](/img/structure/B14116585.png)

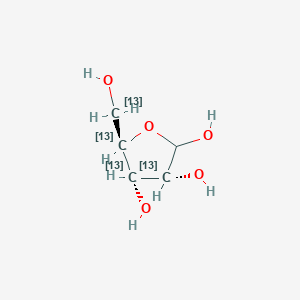
amine](/img/structure/B14116601.png)

